N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine
Description
N-(oxan-3-ylmethyl)spiro[33]heptan-2-amine is a chemical compound with a unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Properties
IUPAC Name |
N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-11(10-15-6-1)9-14-12-7-13(8-12)4-2-5-13/h11-12,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYWVZRZPKUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2CC3(C2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable oxirane with a spirocyclic amine can yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The oxan-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure provides a rigid framework that can enhance binding specificity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxaspiro[3.3]heptan-6-amine: This compound shares a similar spirocyclic core but differs in the substitution pattern.
2-azaspiro[3.3]heptane-derived amino acids: These compounds are analogues of natural amino acids like ornithine and GABA, featuring a spirocyclic scaffold
Uniqueness
N-(oxan-3-ylmethyl)spiro[3.3]heptan-2-amine stands out due to its unique combination of an oxan-3-ylmethyl group and a spiro[3.3]heptane core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
